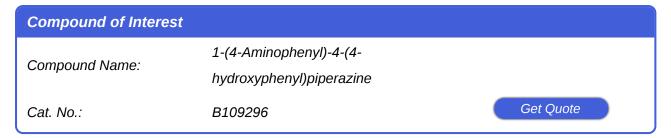


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Application Note: NMR Characterization of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**, a key intermediate in the synthesis of pharmaceuticals such as the antifungal agent Posaconazole.[1] This application note outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual workflows to ensure accurate and reproducible results. The provided information is essential for the structural elucidation and purity assessment of this important synthetic building block.

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS No. 74853-08-0) is a bifunctional organic molecule featuring a central piperazine ring substituted with an aminophenyl group at one nitrogen and a hydroxyphenyl group at the other.[2] Its structure lends itself to further chemical modifications, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Accurate structural confirmation and purity determination are critical in drug development and manufacturing. NMR spectroscopy is the most powerful technique for the unambiguous structural analysis of organic molecules. This note details the expected NMR characteristics of the title compound and provides standardized protocols for its analysis.



Predicted NMR Spectral Data

While a definitive experimental spectrum for 1-(4-Aminophenyl)-4-(4-

hydroxyphenyl)piperazine is not readily available in the public domain, a detailed prediction of the 1 H and 13 C NMR spectra can be made based on the analysis of structurally related compounds. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and assignments for the protons and carbons of the molecule. The predictions are based on data from similar piperazine-containing compounds and general principles of NMR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.2	Singlet	1H	Ar-OH
~6.7 - 6.9	Multiplet	4H	H-2', H-6' and H-3", H- 5"
~6.5 - 6.7	Multiplet	4H	H-3', H-5' and H-2", H-6"
~4.5 - 5.0	Broad Singlet	2H	Ar-NH2
~3.0 - 3.2	Multiplet	4H	Piperazine CH ₂ (adjacent to aminophenyl)
~2.9 - 3.1	Multiplet	4H	Piperazine CH ₂ (adjacent to hydroxyphenyl)

Note: The exact chemical shifts of the piperazine protons can be complex due to chair-boat conformational exchange and may appear as broad signals at room temperature.



Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Chemical Shift (δ, ppm)	Assignment
~151.0	C-4" (C-OH)
~144.0	C-1' (C-N)
~143.0	C-4' (C-NH ₂)
~120.0	C-2', C-6'
~118.0	C-2", C-6"
~115.5	C-3', C-5'
~115.0	C-3", C-5"
~50.0	Piperazine CH2 (adjacent to hydroxyphenyl)
~49.0	Piperazine CH2 (adjacent to aminophenyl)

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Sample Preparation

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (OH and NH₂).
- Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
- Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming



issues and improve spectral quality.

 Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width: 16 ppm (centered around 6 ppm).
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans (adjust for desired signal-to-noise ratio).
- Dummy Scans: 2-4.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width: 200-250 ppm (centered around 100 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.



• Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

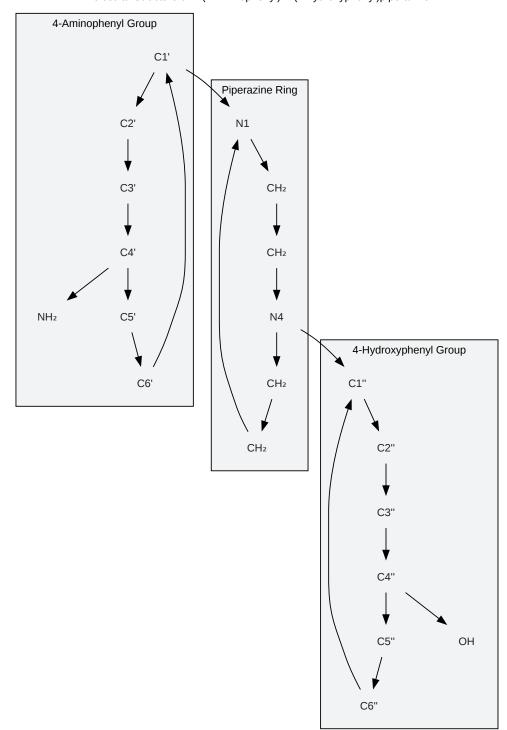
Data Processing and Interpretation

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
- Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of DMSOd₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or to TMS if added.
- Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals. The relative integrals should correspond to the number of protons in each environment.
- Structure Confirmation: Compare the obtained chemical shifts, multiplicities, and integrals with the predicted data and known values for similar structures to confirm the identity and purity of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR characterization process.



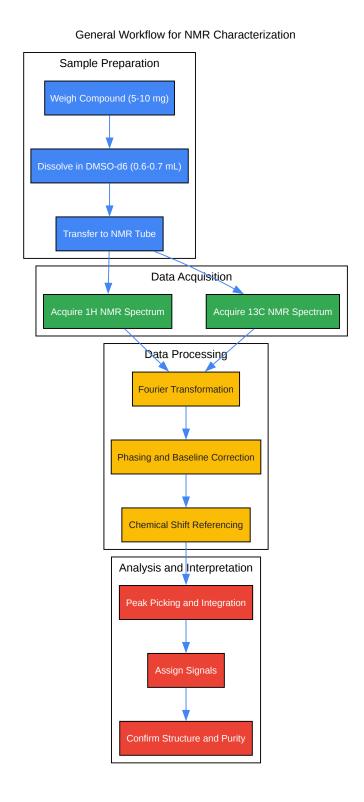


Molecular Structure of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

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Caption: Molecular structure of the title compound.





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Caption: NMR characterization workflow.



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